

# Technical Guide: 2-Chloro-N-[3-(trifluoromethyl)phenyl]propanamide

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## Compound of Interest

Compound Name:	2-chloro-N-[3-(trifluoromethyl)phenyl]propanamide
CAS No.:	36040-85-4
Cat. No.:	B1364519

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CAS: 36040-85-4 | Formula: C<sub>10</sub>H<sub>9</sub>ClF<sub>3</sub>NO | MW: 251.63 g/mol [1]

## Executive Summary

**2-chloro-N-[3-(trifluoromethyl)phenyl]propanamide** is a specialized organofluorine intermediate characterized by a trifluoromethyl-substituted aniline core coupled with an

-chloroamide moiety.[1] While historically utilized as a building block in medicinal chemistry for Selective Androgen Receptor Modulators (SARMs) and agrochemicals, recent industrial applications have identified its utility in Directional Solvent Extraction (DSE) for advanced desalination and brine treatment.

This guide details the compound's dual-utility profile: as an electrophilic scaffold for nucleophilic substitution in drug discovery, and as a thermo-responsive solvent in liquid-liquid extraction technologies.[1]

## Chemical Profile & Properties[1][2][3][4][5][6][7][8]

## Physicochemical Data

Property	Specification	Critical Insight
Appearance	White to off-white crystalline powder	Discoloration indicates hydrolysis or oxidation of the aniline moiety.[1]
Melting Point	57–60 °C	Low melting point facilitates use in melt-phase reactions but requires cold storage to prevent caking.[1]
Solubility	DMSO, Methanol, DCM, Ethyl Acetate	Insoluble in water; lipophilicity ( ) drives its utility in biphasic extraction systems.
Reactivity	Electrophilic -carbon	The C-Cl bond is highly susceptible to S <sub>N</sub> 2 displacement by amines, thiols, and alkoxides.[1]

## Structural Analysis

The molecule features two critical functional zones:[1]

- The Electrophilic "Warhead" ( -Chloroamide): The chlorine atom at the 2-position is activated by the adjacent carbonyl group, making it an ideal site for derivatization.[1]
- The Lipophilic Tail (3-CF<sub>3</sub>-Aniline): The trifluoromethyl group enhances metabolic stability (blocking metabolic oxidation at the phenyl ring) and increases lipophilicity, a key parameter for membrane permeability in drug candidates.[1]

## Application A: Pharmaceutical Synthesis (Medicinal Chemistry)

### Role as a "Privileged Scaffold"

In drug discovery, CAS 36040-85-4 serves as a precursor to N-arylpropanamides, a pharmacophore found in non-steroidal anti-androgens (e.g., Flutamide analogs) and SARMs.

[1] The

-chloro group allows for the introduction of diverse nucleophiles to tune receptor binding affinity.

## Synthetic Pathway: Nucleophilic Substitution

The following workflow describes the conversion of CAS 36040-85-4 into a bioactive amino-ether derivative (a common SARM motif).

Protocol 1: Synthesis of

-Amino Amide Derivative

- Reagents: CAS 36040-85-4 (1.0 eq), Secondary Amine (e.g., Pyrrolidine, 1.2 eq), (2.0 eq), KI (0.1 eq, catalyst).[1]
- Solvent: Acetonitrile (ACN) or DMF.[1][2]
- Conditions: 60–80 °C, 4–6 hours.[1]

Step-by-Step Methodology:

- Dissolution: Dissolve **2-chloro-N-[3-(trifluoromethyl)phenyl]propanamide** in anhydrous ACN (0.5 M concentration).
- Activation: Add anhydrous potassium carbonate ( ) and a catalytic amount of Potassium Iodide (KI).[1] Note: KI converts the alkyl chloride to a more reactive alkyl iodide in situ (Finkelstein reaction).
- Addition: Add the secondary amine dropwise to control exotherm.
- Reflux: Heat to 60 °C. Monitor via TLC (Hexane:EtOAc 3:1) or LC-MS until the starting material (Rt ~ 4.5 min) disappears.[1]
- Workup: Cool to RT, filter off inorganic salts, and concentrate the filtrate.

- Purification: Recrystallize from Ethanol/Water or purify via Flash Chromatography.

## Application B: Advanced Water Treatment (Directional Solvents)

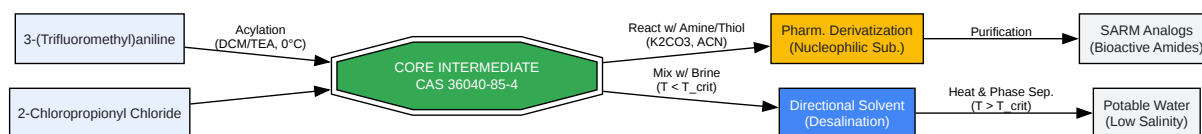
### Mechanism of Action

Recent patents (e.g., WO2018015693A1) identify N-substituted amides, including CAS 36040-85-4, as thermo-responsive extracting agents for desalination.[1]

- Principle: The compound exhibits temperature-dependent solubility with water (LCST/UCST behavior).[1]
- Low T: The solvent absorbs pure water from brine (leaving salts behind).[1]
- High T: The solvent releases the water, allowing for the recovery of potable water and regeneration of the solvent.[1]
- Why CAS 36040-85-4? The chlorine substituent and  $\text{CF}_3$  group precisely tune the hydrophobicity, adjusting the temperature window for water absorption/release to commercially viable ranges (e.g., using waste heat).[1]

## Visualized Workflows (Graphviz)[1] Synthesis & Application Logic

The following diagram illustrates the synthesis of the core intermediate and its divergence into pharmaceutical and industrial applications.



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Figure 1: Synthetic pathway and dual-application workflow for CAS 36040-85-4.

## Analytical Characterization (QC Standards)

To ensure scientific integrity, the following analytical markers must be met:

Method	Parameter	Acceptance Criterion
HPLC	Purity (Area %)	(monitor for aniline impurity)
1H-NMR	Identity	Doublet at 1.7 (CH <sub>3</sub> ), Quartet at 4.5 (CH-Cl), Aromatic signals 7.4–8.0 ppm.[1]
LC-MS	Mass	(Cl isotope pattern 3:[1]1)
Water Content	KF Titration	(Critical for acylation reactions)

## Handling & Safety (HSE)[1]

Signal Word:WARNING

- Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).
- Storage: Store at 2–8 °C under inert gas (Argon/Nitrogen). The -chloro amide is prone to hydrolysis if exposed to atmospheric moisture over long periods.[1]
- Disposal: Halogenated organic waste.[1] Do not mix with strong bases (exothermic polymerization/degradation).[1]

## References

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